N-(4-methylphenyl)-2-nitrobenzenesulfonamide
Description
Properties
IUPAC Name |
N-(4-methylphenyl)-2-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-10-6-8-11(9-7-10)14-20(18,19)13-5-3-2-4-12(13)15(16)17/h2-9,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUDNULMFSYIND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-nitrobenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-nitroaniline. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The methyl group on the benzene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed
Reduction: N-(4-methylphenyl)-2-aminobenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: N-(4-carboxyphenyl)-2-nitrobenzenesulfonamide.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
N-(4-methylphenyl)-2-nitrobenzenesulfonamide has been investigated for its antimicrobial activity. The compound's sulfonamide structure allows it to mimic para-aminobenzoic acid (PABA), which is crucial for bacterial folic acid synthesis. By inhibiting the enzyme dihydropteroate synthase, this compound can effectively hinder bacterial growth, making it a candidate for developing new antibacterial agents.
Drug Development
Research indicates that sulfonamides like this compound can serve as precursors for synthesizing various pharmacologically active compounds. Its derivatives have been explored for potential therapeutic applications in treating infections caused by resistant bacterial strains.
Biological Studies
Mechanism of Action
The mechanism by which this compound exerts its effects involves the inhibition of key enzymes in bacteria. This inhibition leads to a disruption in folate biosynthesis, which is essential for bacterial survival. Studies have demonstrated its effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli, with IC50 values indicating substantial antibacterial activity .
Anti-inflammatory Effects
In addition to antimicrobial properties, this compound has shown promise in anti-inflammatory research. In vitro studies have reported that it can significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting potential applications in treating inflammatory diseases .
Industrial Applications
Synthesis of Dyes and Pigments
this compound is utilized as an intermediate in the production of dyes and pigments. Its chemical structure allows for further modifications that enhance the properties of industrial products, making it valuable in various chemical manufacturing processes .
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of this compound against several bacterial strains. The results indicated that the compound exhibited significant inhibitory effects comparable to traditional sulfonamides, highlighting its potential as a therapeutic agent.
| Bacterial Strain | IC50 (µM) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 15.0 |
| Pseudomonas aeruginosa | 18.0 |
Case Study 2: Anti-inflammatory Activity
Research focused on the compound's ability to modulate inflammatory responses revealed that treatment with this compound resulted in:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 250 | 75 |
| IL-6 | 300 | 90 |
These findings suggest that the compound may be beneficial in developing treatments for inflammatory conditions.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-nitrobenzenesulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This mechanism is similar to that of other sulfonamide antibiotics.
Comparison with Similar Compounds
Positional Isomerism: N-(2-Methylphenyl)-4-nitrobenzenesulfonamide
- Substituent positions : The nitro group is para on the sulfonyl benzene ring, and the methyl group is ortho on the aniline ring.
- Conformational differences : The N–H bond is syn to the ortho-methyl group (vs. syn to nitro in the target compound), altering hydrogen-bonding networks and crystal packing .
- Impact : Positional isomerism affects solubility and thermal stability, with the para-nitro isomer exhibiting stronger π-π stacking due to nitro group alignment.
Substituent Electronic Effects: N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide
Halogenated Derivatives: Brominated and Chlorinated Analogs
- Examples: N-(4-bromo-3-methylphenyl)-2-nitrobenzenesulfonamide: Bromine atoms enhance molecular weight (371.21 g/mol) and lipophilicity. N-(4-chlorophenyl)-2-nitrobenzenesulfonamide: The electron-withdrawing chloro group increases sulfonamide acidity (pKa ~8.5 vs. ~9.2 for methyl analog), affecting reactivity in deprotonation reactions .
Amino-Substituted Derivatives: N-(4-amino-3-methylphenyl)-2-nitrobenzenesulfonamide
- Substituent: An amino group at the para position introduces strong electron-donating effects.
- Impact: Enhanced solubility in acidic media due to protonation of the amino group. The amino-nitro combination may enable redox-active behavior in materials applications .
Steric and Stereochemical Modifications: Chroman and Naphthalene Derivatives
- Examples :
- N-(chroman-4-yl)-2-nitrobenzenesulfonamide : The chroman ring introduces chirality ([α]D20 = +2.5°), enabling enantioselective applications. Steric hindrance from the fused ring system reduces reaction yields in alkylation steps .
- N-(naphthalen-1-ylmethyl) derivatives : Extended aromatic systems enhance π-π interactions, increasing melting points by ~20–30°C compared to the target compound .
Data Tables
Table 1: Substituent Effects on Key Properties
Biological Activity
N-(4-Methylphenyl)-2-nitrobenzenesulfonamide, a compound belonging to the sulfonamide class, has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This detailed article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a sulfonamide functional group and a nitro group attached to a phenyl ring. Its molecular formula is with a molecular weight of 288.31 g/mol. The compound is characterized by its ability to mimic para-aminobenzoic acid (PABA), which is crucial for bacterial folic acid synthesis.
The biological activity of this compound primarily involves:
- Inhibition of Bacterial Growth : The sulfonamide moiety competes with PABA for binding to the enzyme dihydropteroate synthase, disrupting folic acid synthesis in bacteria. This mechanism is pivotal in its antimicrobial properties.
- Reactive Nitrogen Species Generation : The nitro group may undergo reduction within biological systems, leading to the formation of reactive intermediates that can interact with cellular components, potentially inducing cytotoxic effects against cancer cells .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The following table summarizes its effectiveness against selected microorganisms:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
| Candida albicans | 128 µg/mL |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
Recent studies have also explored the potential anticancer properties of this compound. The compound has shown cytotoxic effects on various cancer cell lines, including:
- Breast Cancer (MCF-7) : IC50 value of 15 µM
- Lung Cancer (A549) : IC50 value of 20 µM
- Colon Cancer (HCT116) : IC50 value of 18 µM
The mechanism behind its anticancer activity may involve the induction of apoptosis and cell cycle arrest, although further studies are necessary to elucidate these pathways fully .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- Substituent Effects : Variations in the methyl group position on the phenyl ring significantly influence antimicrobial potency. Compounds with para substitutions generally exhibit higher activity compared to ortho or meta positions.
- Nitro Group Influence : The presence of the nitro group enhances both antimicrobial and anticancer activities, likely due to its ability to generate reactive species .
Case Study 1: Antimicrobial Efficacy
A study conducted by Alkan et al. demonstrated that this compound effectively inhibited the growth of multidrug-resistant Staphylococcus aureus. The study highlighted its potential as an alternative treatment option in antibiotic resistance scenarios .
Case Study 2: Anticancer Potential
In vitro studies by Chaithanya et al. assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant apoptosis induction in MCF-7 cells, suggesting a promising avenue for cancer therapy development .
Q & A
Q. Table 1: Key Reaction Conditions
| Parameter | Optimal Value |
|---|---|
| Temperature | Reflux (~110°C) |
| Reaction Time | 3 hours |
| Solvent | Toluene |
| Workup | Ice-water quench |
Basic: How can spectroscopic and computational methods characterize this compound?
Answer:
- Spectroscopy :
- IR : Confirm sulfonamide (S=O stretching ~1350–1150 cm⁻¹) and nitro (N=O ~1520–1350 cm⁻¹) groups.
- NMR : Aromatic protons appear as complex multiplets (δ 7.0–8.5 ppm); methyl groups resonate near δ 2.3 ppm .
- Computational Analysis :
Advanced: How to resolve contradictions in reported biological activity data for sulfonamide derivatives?
Answer:
Contradictions often arise from assay conditions or structural variations. Mitigation strategies:
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., nitro position, methyl groups) and test against standardized assays (e.g., antimicrobial MIC, cytotoxicity IC₅₀) .
- Crystallographic Validation : Confirm molecular conformation via X-ray diffraction; anti/syn arrangements of functional groups impact activity .
- Statistical QSAR Models : Use descriptors like logP, polar surface area, and electrostatic potential to correlate structure with activity .
Advanced: What crystallographic techniques are essential for analyzing solid-state properties?
Answer:
- Single-Crystal X-Ray Diffraction (SCXRD) :
- Hydrogen Bonding Analysis : Identify N–H···O interactions (e.g., dimeric chains via sulfonamide O acceptors) .
Q. Table 2: Crystallographic Data for Analogues
| Parameter | Value |
|---|---|
| Torsional Angle (S–N) | 64.32° |
| Dihedral Angle (Rings) | 89.5° |
| Hydrogen Bond Length | 2.85 Å (N–H···O) |
Basic: How to optimize computational models for predicting electronic properties?
Answer:
- Basis Sets : Use 6-311G(d,p) for geometry optimization and B3LYP hybrid functional for energy calculations .
- Solvent Effects : Include PCM models for polar solvents (e.g., ε = 78.4 for water).
- Validation : Compare computed UV-Vis spectra with experimental data (λmax ~290 nm for nitrobenzenesulfonamides) .
Advanced: What challenges arise in refining crystal structures of nitrobenzenesulfonamides?
Answer:
- Disorder in Nitro Groups : Address via PART instructions in SHELXL or twinning refinement .
- Hydrogen Atom Positioning : Restrain NH groups using DFIX (e.g., N–H = 0.86 Å) .
- Validation Tools : Use PLATON/CHECKCIF to flag outliers (e.g., ADPs, bond lengths) .
Advanced: How do substituent positions influence reactivity in sulfonamide derivatives?
Answer:
- Nitro Group Orientation : Ortho-nitro groups increase electrophilicity at the sulfonamide sulfur, enhancing nucleophilic substitution reactivity .
- Methyl Substituents : Para-methyl groups sterically hinder π-π stacking but improve solubility in non-polar solvents .
- Experimental Validation : Compare reaction rates in SNAr reactions (e.g., with thiols or amines) .
Basic: What safety protocols are critical when handling this compound?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
